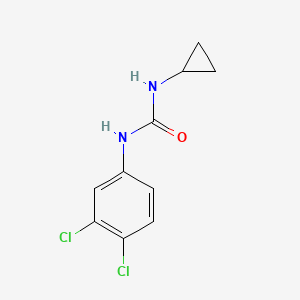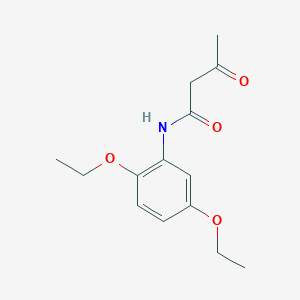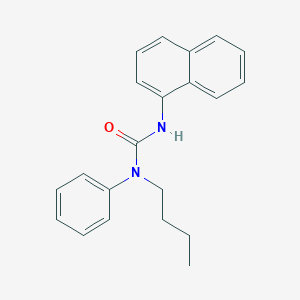![molecular formula C25H21ClN4O3S B11963085 methyl 4-{(E)-[({[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}benzoate](/img/structure/B11963085.png)
methyl 4-{(E)-[({[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{(E)-[({[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}benzoate is a complex organic compound with a molecular formula of C25H21ClN4O3S . This compound is notable for its unique structure, which includes a benzimidazole moiety, a chlorobenzyl group, and a hydrazono linkage. It is primarily used in scientific research due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{(E)-[({[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}benzoate typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with 2-chlorobenzaldehyde under acidic conditions.
Thioacetylation: The benzimidazole derivative is then reacted with thioacetic acid to introduce the thioacetyl group.
Hydrazonation: The thioacetylated benzimidazole is further reacted with hydrazine hydrate to form the hydrazono intermediate.
Final Coupling: The hydrazono intermediate is coupled with methyl 4-formylbenzoate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthetic route described above can be scaled up with appropriate modifications to reaction conditions and purification techniques.
化学反応の分析
Types of Reactions
Methyl 4-{(E)-[({[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazono linkage can be reduced to form hydrazine derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzimidazole derivatives.
科学的研究の応用
Methyl 4-{(E)-[({[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Studied for its potential as a therapeutic agent due to its unique structure and biological activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of methyl 4-{(E)-[({[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}benzoate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzimidazole and hydrazono moieties. These interactions can modulate biological pathways, leading to its observed biological activities .
類似化合物との比較
Similar Compounds
Methyl 4-{(E)-[({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}benzoate: Similar structure but with a different substitution pattern on the benzyl group.
Methyl 4-{(E)-[({[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate: Contains a methoxy group on the phenyl ring.
Uniqueness
Methyl 4-{(E)-[({[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research .
特性
分子式 |
C25H21ClN4O3S |
|---|---|
分子量 |
493.0 g/mol |
IUPAC名 |
methyl 4-[(E)-[[2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C25H21ClN4O3S/c1-33-24(32)18-12-10-17(11-13-18)14-27-29-23(31)16-34-25-28-21-8-4-5-9-22(21)30(25)15-19-6-2-3-7-20(19)26/h2-14H,15-16H2,1H3,(H,29,31)/b27-14+ |
InChIキー |
VTMZXNXYNQYHHD-MZJWZYIUSA-N |
異性体SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11963017.png)




![3,6,6-Trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B11963050.png)




methanone](/img/structure/B11963069.png)
![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963072.png)
![5-cyclohexyl-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11963076.png)
